molecular formula C7H8BrNO B1307452 5-Bromo-2-methoxyaniline CAS No. 6358-77-6

5-Bromo-2-methoxyaniline

Cat. No. B1307452
CAS RN: 6358-77-6
M. Wt: 202.05 g/mol
InChI Key: OPGNSNDTPPIYPG-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyaniline is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are mentioned, which can provide insights into the properties and potential applications of 5-Bromo-2-methoxyaniline. For instance, 5-(ethylsulfonyl)-2-methoxyaniline is a fragment in various biologically active compounds with antitumor properties and is a precursor to protein-kinase inhibitors . Similarly, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole is another compound with a bromo and methoxy group that has been studied for its supramolecular architecture and potential biological activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline starts from 4-methoxybenzene-1-sulfonyl chloride and proceeds through four steps with an overall yield of 59% . Another synthesis approach for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves regioselective substitution reactions and bromination, yielding the final product in 67% overall yield . These methods indicate that the synthesis of 5-Bromo-2-methoxyaniline could potentially be achieved through similar synthetic routes involving bromination and methoxylation steps.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-methoxyaniline has been characterized using various spectroscopic techniques. For instance, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole's structure was confirmed by single-crystal X-ray diffraction, FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy . These techniques could be applied to determine the molecular structure of 5-Bromo-2-methoxyaniline and to confirm its purity and identity.

Chemical Reactions Analysis

The chemical reactivity of compounds with bromo and methoxy groups has been explored through various reactions. For example, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole has been investigated for its intermolecular interactions, which play a crucial role in its supramolecular architecture . Additionally, the reactivity of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid in the context of its potential as a dopamine and serotonin receptor antagonist has been described . These studies suggest that 5-Bromo-2-methoxyaniline could also exhibit interesting reactivity patterns that could be exploited in pharmaceutical applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Bromo-2-methoxyaniline are not directly reported, the properties of structurally related compounds can provide some insights. For example, the solubility, melting point, and stability of 5-(ethylsulfonyl)-2-methoxyaniline have been characterized, and its role as a pharmacophoric fragment in VEGFR2 inhibitors has been highlighted . The stability and interaction with water of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole have been investigated using bond dissociation energies and radial distribution functions . These properties are crucial for understanding the behavior of these compounds in biological systems and could be relevant to 5-Bromo-2-methoxyaniline as well.

Scientific Research Applications

Synthesis and Corrosion Inhibition

5-Bromo-2-methoxyaniline, a closely related derivative of N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, has been utilized in the synthesis of corrosion inhibitors. Specifically, it has shown effectiveness in inhibiting corrosion of zinc metal in hydrochloric acid solutions, demonstrating that such compounds can be vital in industrial applications where metal corrosion is a concern (Assad et al., 2015).

Pharmaceutical and Biological Activity

5-Bromo-2-methoxyaniline derivatives, like 5-Ethylsulfonyl-2-methoxyaniline, have been extensively used in the preparation of various biologically active compounds. These include kinase inhibitors, VEGFR2 inhibitors, CLK inhibitors, and molecules targeting other significant biological pathways. Such derivatives are essential in developing treatments for various conditions, including cancer, through their role in angiogenesis inhibition (Johnson et al., 2022; Murár et al., 2013).

Photodynamic Therapy for Cancer

A derivative of 5-Bromo-2-methoxyaniline, specifically (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, has been synthesized and characterized for use in photodynamic therapy. This derivative's properties make it an effective Type II photosensitizer, holding potential for cancer treatment (Pişkin et al., 2020).

Polymerization and Material Science

In material science, derivatives of 5-Bromo-2-methoxyaniline have been used in the polymerization processes. For example, the electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) has been explored, with applications in creating conductive materials (Guo et al., 2000).

Antimicrobial Applications

Derivatives of 5-Bromo-2-methoxyaniline, like those found in marine red algae Rhodomela confervoides, have shown promising antibacterial properties. Such compounds are being explored for potential use in developing new antimicrobial agents (Xu et al., 2003).

Safety And Hazards

5-Bromo-2-methoxyaniline is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGNSNDTPPIYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393895
Record name 5-bromo-2-methoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxyaniline

CAS RN

6358-77-6
Record name 5-bromo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxyaniline
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Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-1-methoxy-2-nitrobenzene (3.0 g, 12.9 mmol) and glacial acetic acid (25 ml) was heated at 100° C. under an atmosphere of nitrogen. Iron powder (2.2 g, 38.8 mmol) was added and the mixture was stirred for one hour at a temperature of 100° C. The mixture was cooled to ambient temperature then water (100 ml) was added and the mixture was extracted with ethyl acetate (3×25 ml). The combined organic extracts were washed with saturated aqueous sodium bicarbonate (3×25 ml) and then brine. The organic solution was dried over magnesium sulfate filtered and the filtrate evaporated under reduced pressure to give a residue. Purification of the material by flash chromatography on silica gel using heptane/ethyl acetate (6:4) as an eluent yielded 5-bromo-2-methoxyaniline (2.0 g): 1H NMR (DMSO-d6, 400 MHz) 6.76 (s, 1H), 6.71 (d, 1H), 6.61 (d, 1H), 4.99 (bs, 2H), 3.74 (s, 3H); (TLC (heptane/ethyl acetate 1:1) Rf 0.5; RP-HPLC (Hypersil HyPurity Elite C18, 5 m, 200 A, 250×4.6 mm; 25-100% acetonitrile-0.1 M ammonium acetate over 25 min, 1 ml/min) tr=13.33 min.; MS: MH+443.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-bromo-2-nitroanisole (98.56 g) and iron powder (113.7 g) in ethanol (1.51) was heated to reflux and treated dropwise with hydrochloric acid (350 ml, 0.5N) over 1 hour. After refluxing for a further 3 hours the reaction mixture was cooled to room temperature then filtered through hyflosupercel. The filtrate was evaporated and the residue was treated with saturated sodium bicarbonate solution (21 ) then filtered. The solid was washed with water then recrystallised from cyclohexane to give the title compound (61.98 g) as a pale brown solid, m.p. 93-93° C.
Quantity
98.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
113.7 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-2-nitro-anisole (7.7 g, 33.1 mmol), triethylamine (4.6 ml, 33.1 mmol) and Raney Nickel catalyst (4 g) was vigorously stirred in ethanol (300 ml) under an atmosphere of hydrogen for 1 h at 20° C. After this time the theoretical amount of hydrogen had been absorbed (2.5 1), so the catalyst was filtered off and the solvent evaporated to afford the title compound as a light yellow solid (7 g, 104% yield), MS: m/e=201 (M+).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
104%

Synthesis routes and methods IV

Procedure details

Iron powder (16.1 g) was added to a stirring mixture of 4-bromo-2-nitroanisole (13.92 g, 60 mmol) in 200 ml ethanol. The reaction mixture was heated to reflux, whereupon 50 ml of 0.5N HCl solution was added dropwise over a 45 minute period. The reaction mixture was then refluxed for an additional 3 hours then was allowed to cool to room temperature and was then filtered through celite and the resulting filtrate was concentrated under vacuum. The resulting solid was suspended in saturated NaHCO3 solution, then collected by filtration, and washed with water. The solid was recrystallized from cyclohexane to yield 4-bromo-2-aminoanisole (9.90 g, 82%). m.p. 93° C.; 1H NMR (300 MHz, CDCl3) δ6.69 (2H, m), 6.52 (1H, d, J=9.0 Hz), 3.72 (3H, s).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.92 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
16.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methoxyaniline
Reactant of Route 2
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Reactant of Route 3
5-Bromo-2-methoxyaniline
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methoxyaniline
Reactant of Route 5
5-Bromo-2-methoxyaniline
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methoxyaniline

Citations

For This Compound
27
Citations
E Mohammadinasab, M Rezaei - IAU Entomological Research …, 2019 - jer.arak.iau.ir
In recent decades, computational methods with regard to accurate validation parameters for the determination of the physical- chemistry properties of compounds have been considered …
Number of citations: 2 jer.arak.iau.ir
F Bergmann, D Schapiro - The Journal of Organic Chemistry, 1947 - ACS Publications
The ability of unsaturated acids to undergo a Meerwein coupling with meta-substituted anilines (1, 2) was exploited for the synthesis of the new meta-nitrostilbene (la). This compound is …
Number of citations: 63 pubs.acs.org
M Gon, J Wakabayashi, K Tanaka… - Chemistry–An Asian …, 2019 - Wiley Online Library
… Initially, an oxidative coupling reaction of 5-bromo-2-methoxyaniline in the presence of MnO 2 was carried out to obtain azobenzene derivative Az-5Br. The methoxy groups of 1 were …
Number of citations: 20 onlinelibrary.wiley.com
B Li, D Widlicka, S Boucher, C Hayward… - … Process Research & …, 2012 - ACS Publications
… Boron trifluoride–tetrahydrofuran complex (972 g, 6.95 mol) was added over 20 min to a solution of 5-bromo-2-methoxyaniline (1.00 kg, 4.95 mol) in 2-methyltetrahydrofuran (6 L), and …
Number of citations: 56 pubs.acs.org
J Wakabayashi, M Gon, K Tanaka, Y Chujo - Macromolecules, 2020 - ACS Publications
… (9-BBN) to obtain a solution of B-alkyl-9-BBN, and subsequently, alkylated aniline 3 was obtained in the Suzuki–Miyaura cross-coupling reaction with 5-bromo-2-methoxyaniline in 69% …
Number of citations: 34 pubs.acs.org
S Hong, J Kim, JH Seo, KH Jung… - Journal of Medicinal …, 2012 - ACS Publications
… Compound 6g was prepared (5.9 mg, 11% yield) according to GP III from 5-bromo-2-methoxyaniline (35 mg, 0.17 mmol). H NMR (300 MHz, DMSO-d 6 ) δ 3.80 (s, 3H), 4.81 (s, 2H), 6.88…
Number of citations: 80 pubs.acs.org
W Yang, Y Wang, A Lai, JX Qiao… - Journal of medicinal …, 2014 - ACS Publications
… A suspension of 5-bromo-2-methoxyaniline (1.74 g, 8.62 mmol) in 6 M HCl (30 mL) was cooled to −10 C, and a solution of sodium nitrite (0.714 g, 10.4 mmol) in water (3 mL) was added …
Number of citations: 39 pubs.acs.org
FJ Stubbs, C Hinshelwood - Journal of the Chemical Society …, 1949 - pubs.rsc.org
It has been shown, for the benzoylation of twenty-one disubstituted anilines, that the resultant effect on the activation energy of two substituents in the same benzene nucleus is very …
Number of citations: 9 pubs.rsc.org
Y Sakata, S Yoshida, T Hosoya - The Journal of Organic …, 2021 - ACS Publications
We report a Buchwald–Hartwig amination compatible with azido functionality. Treatment of azidoaryl iodides and amines with fourth-generation Buchwald precatalyst coordinated by …
Number of citations: 2 pubs.acs.org
AW Brown, JPA Harrity - Tetrahedron, 2017 - Elsevier
We report the use of alkynylsilanes for the regiocontrolled synthesis of pyrazoles from functionalised sydnones. The strategies outlined herein allow a range of pyrazoles to be accessed …
Number of citations: 19 www.sciencedirect.com

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